molecular formula C13H11IN2S B5001122 2-(1-Methylpyridin-1-ium-2-yl)-1,3-benzothiazole;iodide

2-(1-Methylpyridin-1-ium-2-yl)-1,3-benzothiazole;iodide

Cat. No.: B5001122
M. Wt: 354.21 g/mol
InChI Key: RVVJALVLMAFVJP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methylpyridin-1-ium-2-yl)-1,3-benzothiazole;iodide is a chemical compound that features a benzothiazole ring fused with a pyridinium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpyridin-1-ium-2-yl)-1,3-benzothiazole;iodide typically involves the reaction of 2-aminobenzothiazole with 2-chloromethylpyridine in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpyridin-1-ium-2-yl)-1,3-benzothiazole;iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole or pyridinium rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

2-(1-Methylpyridin-1-ium-2-yl)-1,3-benzothiazole;iodide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules make it useful in biochemical assays and studies of enzyme activity.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(1-Methylpyridin-1-ium-2-yl)-1,3-benzothiazole;iodide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biochemical assays or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-methylpyridinium iodide
  • 2-Hydroxymethyl-1-methylpyridinium iodide
  • Pralidoxime chloride

Uniqueness

2-(1-Methylpyridin-1-ium-2-yl)-1,3-benzothiazole;iodide is unique due to its combined benzothiazole and pyridinium structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(1-methylpyridin-1-ium-2-yl)-1,3-benzothiazole;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N2S.HI/c1-15-9-5-4-7-11(15)13-14-10-6-2-3-8-12(10)16-13;/h2-9H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVJALVLMAFVJP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C2=NC3=CC=CC=C3S2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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